2-[(3,4-dichlorophenoxy)methyl]-1H-benzimidazole
Description
Properties
IUPAC Name |
2-[(3,4-dichlorophenoxy)methyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O/c15-10-6-5-9(7-11(10)16)19-8-14-17-12-3-1-2-4-13(12)18-14/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGJHDJVHHEMBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)COC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dichlorophenoxy)methyl]-1H-benzimidazole typically involves the reaction of 3,4-dichlorophenol with formaldehyde to form 3,4-dichlorophenoxymethyl chloride. This intermediate is then reacted with 1H-benzimidazole in the presence of a base, such as potassium carbonate, to yield the final product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylene group adjacent to the benzimidazole nitrogen is susceptible to nucleophilic attack, enabling alkylation or arylation:
-
Alkylation : Reacting with alkyl halides in basic media (e.g., K₂CO₃/DMF) yields N-alkylated derivatives .
-
Arylation : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups at the methyl position .
Condensation Reactions
The NH group of the benzimidazole participates in condensation with carbonyl compounds:
-
Schiff Base Formation : Reaction with aldehydes/ketones in ethanol under acid catalysis produces imine-linked derivatives .
-
Mannich Reaction : Condensation with formaldehyde and secondary amines generates aminomethylated products, enhancing solubility and bioactivity .
Oxidation and Reduction
-
Oxidation : Treating with H₂O₂ or KMnO₄ oxidizes the methylene bridge to a ketone, forming 2-[(3,4-dichlorophenoxy)carbonyl]-1H-benzimidazole .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzimidazole ring to dihydro derivatives, though Fe/HCl systems are preferred to avoid catalyst poisoning .
Functionalization of the Dichlorophenoxy Group
The 3,4-dichlorophenoxy moiety undergoes electrophilic substitution:
-
Halogenation : Bromination (Br₂/FeBr₃) or iodination (I₂/HNO₃) at the para position relative to chlorine .
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups, which can be reduced to amines for further derivatization .
Microwave-Assisted Reactions
Microwave irradiation accelerates syntheses, improving yields and reducing reaction times. For example:
-
Cyclocondensation of thioureas with CS₂ under microwaves produces thiadiazole derivatives in 85–92% yield .
Biological Evaluation of Derivatives
While beyond direct chemical reactivity, synthesized derivatives exhibit:
Scientific Research Applications
Pharmacological Applications
1. Antioxidant Activity
Recent studies have synthesized derivatives of 2-[(3,4-dichlorophenoxy)methyl]-1H-benzimidazole, which demonstrated notable antioxidant properties. In vitro assays indicated that some derivatives showed efficient inhibition of oxidative stress markers, suggesting potential applications in preventing oxidative damage in biological systems .
2. Antidiabetic Properties
The compound has been evaluated for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Some synthesized derivatives exhibited IC50 values ranging from 16.05 to 77.02 μg/mL, which are competitive with the standard drug acarbose (IC50 = 12.04 μg/mL). This suggests a promising role for these compounds in managing diabetes by controlling blood sugar levels .
3. Antiviral Activity
Benzimidazole derivatives, including those related to this compound, have shown antiviral properties against various viruses such as enteroviruses and herpes simplex virus. Specific compounds demonstrated IC50 values significantly lower than standard antiviral medications, indicating their potential as effective antiviral agents .
4. Antiproliferative Effects
In cancer research, derivatives of this compound have been tested for antiproliferative activity against various cancer cell lines. Some compounds exhibited strong inhibition of cell growth in breast cancer cell lines (MDA-MB-231), highlighting their potential as anticancer agents .
5. Antimicrobial Activity
The compound's derivatives have also been evaluated for antibacterial and antifungal activities. Results showed significant inhibition against pathogens like Staphylococcus aureus and Candida albicans, with minimal inhibitory concentration (MIC) values indicating effective antimicrobial properties .
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized several derivatives of this compound and assessed their biological activities. The study found that certain derivatives not only inhibited α-glucosidase effectively but also exhibited antioxidant activities across multiple assays. The findings support the compound's potential in developing new therapeutic agents for diabetes and oxidative stress-related diseases .
| Compound | IC50 (μg/mL) | Activity Type |
|---|---|---|
| Derivative A | 16.05 ± 0.94 | α-Glucosidase Inhibition |
| Derivative B | 77.02 ± 1.12 | α-Glucosidase Inhibition |
| Derivative C | - | Antioxidant Activity |
Case Study 2: Antiviral Efficacy
Another study focused on the antiviral properties of benzimidazole derivatives, including those related to this compound. Compounds were tested against enterovirus and herpes simplex virus, showing promising results with IC50 values significantly lower than existing antiviral treatments .
| Compound | Virus Type | IC50 (μg/mL) |
|---|---|---|
| Compound X | Enterovirus | 1.76 |
| Compound Y | Herpes Simplex | 104 |
Mechanism of Action
The mechanism of action of 2-[(3,4-dichlorophenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the function of enzymes involved in DNA replication or repair, leading to cell death in rapidly dividing cells such as cancer cells. The compound can also disrupt cellular membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
Substituent Effects
- 2-(3,4-Dimethoxyphenyl)-1H-benzimidazole: Methoxy groups are electron-donating, increasing solubility through hydrogen bonding (e.g., C–H···O interactions) . The dichlorophenoxy group, being electron-withdrawing, likely reduces solubility but enhances membrane permeability due to increased lipophilicity.
Crystallographic Data
Note: Direct crystallographic data for the target compound is unavailable, but trends suggest chlorine substituents may engage in halogen bonding.
Pharmacological Potential (Inferred from Analogs)
- Antimicrobial Activity: 2-(p-Chlorophenyl)-1H-benzimidazole derivatives exhibit antimicrobial properties, suggesting that the dichlorophenoxy variant may share similar activity .
- Antiulcer and Antiviral Effects : Benzimidazoles with halogenated substituents, such as 2-(3,4-difluorophenyl)-1H-benzimidazole, are reported to show anti-HIV and antiulcer activities . The chlorine atoms in the target compound may enhance binding to viral enzymes or proton pumps.
Commercial and Experimental Status
- Structural Analogs : Compounds like 2-(3,4-difluorophenyl)-1H-benzimidazole are well-characterized crystallographically, facilitating drug design .
Biological Activity
The compound 2-[(3,4-dichlorophenoxy)methyl]-1H-benzimidazole is a benzimidazole derivative that has garnered attention due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, antifungal, and antioxidant activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential applications in medicinal chemistry.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 3,4-dichlorophenol with benzimidazole under specific conditions to yield the target compound. The structural characteristics include a benzimidazole core substituted with a dichlorophenoxy methyl group, which is crucial for its biological activity.
Antioxidant Activity
A study evaluated the antioxidant properties of various benzimidazole derivatives, including this compound. The compounds were tested using several in vitro assays that measure their ability to scavenge free radicals and inhibit lipid peroxidation. The results indicated that this compound exhibited significant antioxidant activity, comparable to standard antioxidants used in the assays .
α-Glucosidase Inhibition
In vitro screening revealed that this compound and its derivatives displayed notable α-glucosidase inhibitory activity. The IC50 values ranged from 16.05 ± 0.94 to 77.02 ± 1.12 μg/mL, indicating effective inhibition compared to acarbose (IC50 = 12.04 ± 0.68 μg/mL). This suggests potential applications in managing postprandial hyperglycemia in diabetic patients .
Antimicrobial Activity
The antimicrobial activity of the compound was assessed against various bacterial strains and fungi. Results showed that it possessed moderate antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, with MIC values ranging from 8 to 64 μg/mL. Its antifungal activity was also evaluated against Candida albicans and Aspergillus niger, showing promising results .
Case Studies
Several studies have highlighted the biological relevance of benzimidazole derivatives:
- Anticancer Activity : A study demonstrated that related benzimidazole compounds exhibited significant antiproliferative effects against cancer cell lines such as MDA-MB-231, with some derivatives showing IC50 values as low as 16.38 μM. This underscores the potential of these compounds in cancer therapy .
- Antiviral Properties : Research into benzimidazole-triazole hybrids has shown their effectiveness as antiviral agents, expanding the therapeutic potential of compounds like this compound in treating viral infections .
Data Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 2-[(3,4-dichlorophenoxy)methyl]-1H-benzimidazole with high purity and yield?
- Methodology : Utilize reflux conditions in polar aprotic solvents (e.g., DMSO or ethanol) with acid catalysts (e.g., glacial acetic acid). A stepwise approach involves (i) coupling 3,4-dichlorophenol derivatives with a benzimidazole precursor via nucleophilic substitution, followed by (ii) purification through recrystallization (water-ethanol mixtures) or column chromatography .
- Key Considerations : Optimize reaction time (typically 12–18 hours) and stoichiometric ratios to avoid side products like sulfoxides or over-oxidized species .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Techniques :
- NMR : H and C NMR to confirm substitution patterns and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation pathways .
- HPLC : Reverse-phase HPLC with UV detection for purity assessment, using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can crystallographic disorder in the benzimidazole core be resolved during X-ray diffraction analysis?
- Methodology : Employ the SHELX suite (SHELXL/SHELXS) for structure refinement. Use constraints for disordered regions (e.g., dichlorophenoxy group) and validate thermal parameters with PLATON or OLEX2. High-resolution data (≤ 0.8 Å) and low-temperature (e.g., 120 K) measurements improve accuracy .
- Contradictions : Discrepancies in bond angles may arise from torsional flexibility; compare with density functional theory (DFT) calculations to validate experimental data .
Q. How should researchers address conflicting reports on the compound’s biological activity (e.g., antiparasitic vs. negligible efficacy)?
- Approach :
- Assay Design : Standardize in vitro models (e.g., helminth larvae motility assays) and control for metabolic stability using liver microsomes .
- Structure-Activity Relationship (SAR) : Compare with analogs like triclabendazole (6-chloro-5-(2,3-dichlorophenoxy)-2-methylthio-1H-benzimidazole) to identify critical substituents .
- Data Validation : Cross-reference IC values across multiple studies, ensuring consistent solvent/DMSO concentrations .
Q. What experimental strategies can elucidate the metabolic stability of this compound in hepatic systems?
- Protocol :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor degradation via LC-MS/MS, identifying metabolites like sulfoxides or hydroxylated derivatives .
- Kinetic Analysis : Calculate intrinsic clearance (CL) using the substrate depletion method. Compare with positive controls (e.g., omeprazole) .
Methodological Challenges and Contradictions
Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?
- Resolution : Solubility is pH-dependent due to the benzimidazole’s basic nitrogen. Conduct pH-solubility profiling (e.g., shake-flask method) in buffered solutions (pH 1–10). Conflicting data may arise from polymorphic forms; characterize crystallinity via PXRD .
Q. Why do some synthetic routes yield unexpected byproducts like sulfones or dimerized species?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
